molecular formula C9H10O6S B8823063 3-[4-(Sulfooxy)phenyl]propanoic acid CAS No. 92799-82-1

3-[4-(Sulfooxy)phenyl]propanoic acid

Cat. No.: B8823063
CAS No.: 92799-82-1
M. Wt: 246.24 g/mol
InChI Key: YKAVCSNFDHAGEG-UHFFFAOYSA-N
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Description

3-[4-(Sulfooxy)phenyl]propanoic acid is an aryl sulfate compound characterized by a phenyl hydrogen sulfate group substituted by a 2-carboxyethyl group at position 4. This compound is a human xenobiotic metabolite found in human plasma and urine after thyme consumption .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Sulfooxy)phenyl]propanoic acid typically involves the sulfonation of 3-(4-hydroxyphenyl)propanoic acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective sulfonation of the hydroxyl group on the phenyl ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Sulfooxy)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(Sulfooxy)phenyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Sulfooxy)phenyl]propanoic acid involves its interaction with various molecular targets and pathways. As a xenobiotic metabolite, it undergoes biotransformation in the liver, where it is conjugated with sulfate groups. This process is mediated by sulfotransferase enzymes, which facilitate the transfer of sulfate groups to the hydroxyl group on the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Sulfooxy)phenyl]propanoic acid is unique due to its specific substitution pattern and its role as a human xenobiotic metabolite. Its presence in human plasma and urine after thyme consumption highlights its significance in metabolic studies .

Properties

CAS No.

92799-82-1

Molecular Formula

C9H10O6S

Molecular Weight

246.24 g/mol

IUPAC Name

3-(4-sulfooxyphenyl)propanoic acid

InChI

InChI=1S/C9H10O6S/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14/h1-2,4-5H,3,6H2,(H,10,11)(H,12,13,14)

InChI Key

YKAVCSNFDHAGEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)OS(=O)(=O)O

Origin of Product

United States

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